Cyclohex-1-ene-1-sulfonyl chloride
Overview
Description
Cyclohex-1-ene-1-sulfonyl chloride is an organic compound with the molecular formula C6H9ClO2S and a molecular weight of 180.65 g/mol . It is a sulfonyl chloride derivative of cyclohexene, characterized by the presence of a sulfonyl chloride group attached to the cyclohexene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
Cyclohex-1-ene-1-sulfonyl chloride is a synthetic compound that has been studied for its potential biological activities It’s known that similar cyclohexene derivatives have shown inhibitory activity against the production of nitric oxide (no) and inflammatory cytokines such as tumor necrosis factor-alpha (tnf-alpha) and interleukin-6 (il-6) .
Biochemical Pathways
Given its potential inhibitory activity against no and inflammatory cytokines, it can be speculated that the compound may affect pathways related to inflammation and immune response .
Result of Action
Based on the known activities of similar cyclohexene derivatives, it can be inferred that the compound may have potential anti-inflammatory effects due to its inhibitory activity against no and inflammatory cytokines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohex-1-ene-1-sulfonyl chloride can be synthesized through the reaction of cyclohexene with sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction typically involves the addition of sulfuryl chloride to cyclohexene in the presence of a catalyst, such as aluminum chloride (AlCl3), at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in specialized reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Cyclohex-1-ene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
Cyclohex-1-ene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-sulfonyl chloride: Similar structure but lacks the double bond in the cyclohexene ring.
Benzene-1-sulfonyl chloride: Contains a benzene ring instead of a cyclohexene ring.
Methanesulfonyl chloride: Contains a methane group instead of a cyclohexene ring.
Uniqueness
Cyclohex-1-ene-1-sulfonyl chloride is unique due to the presence of both a cyclohexene ring and a sulfonyl chloride group. This combination imparts specific reactivity and properties that are distinct from other sulfonyl chlorides.
Properties
IUPAC Name |
cyclohexene-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2S/c7-10(8,9)6-4-2-1-3-5-6/h4H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKAHKCPHXDMTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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